molecular formula C10H10ClNO2 B2473985 6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 124188-37-0

6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2473985
CAS No.: 124188-37-0
M. Wt: 211.65
InChI Key: NWYTWVIFIKWAEO-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 85160-84-5) is a heterocyclic compound with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.65 g/mol . Its structure features a benzoxazinone core substituted with a chlorine atom at the 6-position and two methyl groups at the 2-position (Figure 1). The compound’s crystal structure reveals a screw-boat conformation in the six-membered heterocyclic ring, stabilized by N–H···O hydrogen bonding .

Properties

IUPAC Name

6-chloro-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYTWVIFIKWAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with acetone in the presence of an acid catalyst to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced derivatives like amines.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has been investigated for its potential pharmacological properties. Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, suggesting potential as an antibiotic agent.
  • Anti-inflammatory Properties : Preliminary investigations indicate that this compound may reduce inflammation in cellular models, which could lead to therapeutic applications in treating inflammatory diseases.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Notable applications include:

  • Polymer Chemistry : It can serve as a monomer or additive in polymer synthesis, enhancing the thermal and mechanical properties of polymers.
  • Photonic Devices : The optical properties of this compound make it suitable for use in photonic applications, such as sensors and light-emitting devices.

Agricultural Chemistry

Research into the agricultural applications of this compound suggests potential uses as a:

  • Herbicide : Compounds similar to this compound have been evaluated for their ability to inhibit weed growth without harming crops.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzo[b][1,4]oxazines, including this compound. The results demonstrated significant inhibition against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising for further development into therapeutic agents.

Case Study 2: Polymer Development

In an article from Polymer Science, researchers reported on the incorporation of this compound into polycarbonate matrices. The modified polymers exhibited enhanced thermal stability and mechanical strength compared to unmodified controls. This study highlights the compound's potential role in creating high-performance materials for engineering applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzoxazinone Core

Key Structural Modifications:

  • 7-Chloro-4-methyl analog (CAS: 1508393-11-0): Chlorine at the 7-position and a methyl group at 4 may reduce ring planarity, affecting interactions with hydrophobic protein pockets .
  • Amino vs. This derivative has a molecular weight of 193.21 g/mol . 8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: N/A): Amino substitution at the 8-position enables carbamate or urea functionalization, as seen in TRPV1-targeting radiolabeled vanilloids .
  • Fluoro Substituents:

    • 6-Fluoro-2,2-dimethyl analog (CAS: 1242014-94-3): Fluorine’s electronegativity enhances metabolic stability compared to chlorine. This compound has a molecular weight of 195.19 g/mol .

Table 1: Substituent Effects on Key Properties

Compound (CAS) Substituents Molecular Weight (g/mol) Notable Property/Biological Activity
85160-84-5 6-Cl, 2,2-dimethyl 211.65 BRD4 inhibition (IC₅₀ ~2 μM)
1002726-62-6 6-NH₂, 2,2-dimethyl 193.21 Enhanced solubility
1242014-94-3 6-F, 2,2-dimethyl 195.19 Improved metabolic stability
1029421-36-0 6-Br, 5-F 259.03 Steric modulation for target engagement

Modifications to the Alkyl Side Chains

  • 2,2-Dimethyl vs. 4-Methylenepiperidinyl: The 2,2-dimethyl group in the parent compound increases lipophilicity, favoring interactions with hydrophobic regions of BRD4’s WPF shelf . 4-((5-Methylisoxazol-3-yl)methyl) derivative (Compound 35): Substitution at the 4-position with a heteroaromatic group improves Trypanosoma brucei N-myristoyltransferase inhibition, highlighting the role of side-chain bulk in enzyme binding .
  • Pyridin-2-ylmethyl Substitution:

    • 4-(Pyridin-2-ylmethyl) analog (Compound 25): Introduces a basic nitrogen, enabling hydrogen bonding with acidic residues in target proteins .

Table 2: Alkyl/Aromatic Side-Chain Modifications

Compound (Reference) Side Chain Biological Target Activity/Outcome
85160-84-5 2,2-dimethyl BRD4 IC₅₀ = 1.99–2.96 μM
Compound 35 5-methylisoxazolylmethyl T. brucei NMT Enhanced inhibitory potency
Compound 25 Pyridin-2-ylmethyl Serotonergic/dopaminergic receptors Neuroprotective ligand activity

Heterocyclic Core Modifications

  • Pyrido[3,2-b][1,4]oxazin-3(4H)-one Derivatives:
    • Introduction of a nitrogen atom at the 10-C position (replacing a carbon in the benzene ring) alters electron distribution, as seen in compounds 27–31. These derivatives showed variable BRD4 affinities, with IC₅₀ values influenced by aromatic motifs .

Biological Activity

6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10ClNO2C_{10}H_{10}ClNO_2 and a molecular weight of 213.65 g/mol. The compound features a benzoxazine ring structure that contributes to its unique properties and biological activities.

Synthesis

The synthesis typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-amino-4-chlorophenol with acetone in the presence of an acid catalyst to form the benzoxazine ring. Industrial production may utilize continuous flow reactors for optimized yield and quality.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). Notably, some derivatives have shown IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets within cells. This could include inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Such interactions can lead to apoptosis in cancer cells .

Research Findings and Case Studies

A recent study focused on the synthesis and evaluation of related compounds highlighted the structure-activity relationship (SAR) that informs their biological efficacy. The introduction of various substituents was shown to enhance or reduce activity against specific cancer cell lines .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Value (μM)Reference
AntimicrobialMycobacterium tuberculosisN/A
AnticancerA549 (Lung Cancer)18.1
AnticancerMDA-MB-231 (Breast Cancer)Comparable to 5-FU

Q & A

Q. Critical Parameters :

  • Catalyst choice (e.g., Cu(I) for regioselectivity).
  • Solvent polarity (DMF or THF for reactivity control).
  • Temperature (0°C for nitro group reduction to prevent side reactions) .

Advanced: How can regioselectivity be controlled during the synthesis of benzoxazinone derivatives, and what analytical techniques confirm structural integrity?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalyst Design : Copper(I) catalysts favor C–H activation at specific positions, directing coupling reactions to the 7-bromo substituent in benzoxazinones .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position stabilize transition states, guiding reaction pathways .

Q. Analytical Validation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry via distinct shifts (e.g., Cl at δ 7.2–7.5 ppm; dimethyl groups at δ 1.4–1.6 ppm) .
  • X-ray Crystallography : Resolves molecular conformation (e.g., screw-boat geometry of the heterocyclic ring) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.05 for C₈H₆ClNO₂) .

Basic: What spectroscopic methods are employed to characterize this compound?

Methodological Answer:

  • 1H^1H NMR : Identifies protons on the aromatic ring (δ 6.8–7.3 ppm), methyl groups (δ 1.4–1.6 ppm), and the oxazinone NH (δ 8.2–8.5 ppm) .
  • 13C^{13}C NMR : Assigns carbonyl (C=O at δ 165–170 ppm) and quaternary carbons (e.g., Cl-substituted C at δ 125–130 ppm) .
  • IR Spectroscopy : Detects C=O stretching (1680–1720 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .
  • X-ray Diffraction : Confirms crystal packing and intermolecular interactions (e.g., hydrogen bonds along the b-axis with d(N–H⋯O) = 2.89 Å) .

Advanced: What molecular features of this compound contribute to its biological activity, and how do structural modifications affect potency?

Methodological Answer:

  • Key Pharmacophores :
    • The chloro group enhances lipophilicity and target binding (e.g., Brd4 inhibition) .
    • The dimethyl group stabilizes the boat conformation, optimizing interactions with hydrophobic enzyme pockets .

Q. Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects :
    • Adding Br at the 7-position increases anticancer activity (IC₅₀ = 3.23–4.51 µM in prostate cancer cells) .
    • Replacing Cl with NO₂ reduces potency due to altered electron density .

Q. Validation :

  • ITC Experiments : Confirm binding affinity (Kd = 302 nM for compound 84) .
  • Mutagenesis Studies : Pro82Ala mutation reduces potency by >10-fold, validating docking predictions .

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